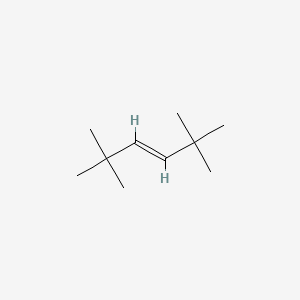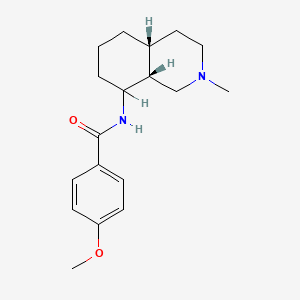
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate is a complex organic compound with a molecular formula of C50H42Cl2O6. This compound is notable for its intricate structure, which includes multiple aromatic rings and a perchlorate group. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves multiple steps, starting with the preparation of the chromenylium core The reaction typically involves the condensation of 2,4-diphenyl-6,7-dihydro-5H-chromen-8-one with a suitable chlorinated cyclohexene derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenylium derivatives and perchlorate-containing compounds. Examples include:
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium chloride
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium bromide
Uniqueness
What sets 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate apart is its unique combination of structural features, which confer specific chemical properties and reactivity. The presence of the perchlorate group, in particular, influences its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C50H42Cl2O6 |
|---|---|
Molecular Weight |
809.8 g/mol |
IUPAC Name |
(5E)-5-[[(3E)-2-chloro-3-[(2,4-diphenyl-6,7-dihydro-5H-chromen-8-yl)methylidene]cyclohexen-1-yl]methylidene]-2,4-diphenyl-7,8-dihydro-6H-chromen-1-ium;perchlorate |
InChI |
InChI=1S/C50H42ClO2.ClHO4/c51-49-39(30-38-24-15-29-45-48(38)44(35-18-7-2-8-19-35)33-46(52-45)36-20-9-3-10-21-36)25-13-26-40(49)31-41-27-14-28-42-43(34-16-5-1-6-17-34)32-47(53-50(41)42)37-22-11-4-12-23-37;2-1(3,4)5/h1-12,16-23,30-33H,13-15,24-29H2;(H,2,3,4,5)/q+1;/p-1/b38-30+,40-31+; |
InChI Key |
SBPPRFXDNIKBTN-JCSBUTHPSA-M |
Isomeric SMILES |
C1C/C(=C\C2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)/C(=C(C1)/C=C/6\CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
C1CC(=CC2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)C(=C(C1)C=C6CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)



![Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)








